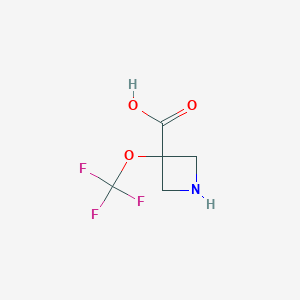
3-(Trifluoromethoxy)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethoxy)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring with a trifluoromethoxy group and a carboxylic acid group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxy and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the treatment of 3-bromoazetidines with nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide in dimethyl sulfoxide at 60°C can yield various azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethoxy)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can be functionalized through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., potassium cyanide, sodium azide), oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various azetidine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Applications De Recherche Scientifique
3-(Trifluoromethoxy)azetidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural features.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethoxy and azetidine groups on biological activity.
Industrial Applications: It may be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring can provide rigidity and conformational constraints.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-3-carboxylic acid: Lacks the trifluoromethoxy group, making it less lipophilic.
3-(Trifluoromethyl)azetidine-3-carboxylic acid: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
3-(Methoxy)azetidine-3-carboxylic acid: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.
Uniqueness
3-(Trifluoromethoxy)azetidine-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and activities.
Propriétés
Numéro CAS |
1638920-43-0 |
|---|---|
Formule moléculaire |
C5H6F3NO3 |
Poids moléculaire |
185.10 g/mol |
Nom IUPAC |
3-(trifluoromethoxy)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)12-4(3(10)11)1-9-2-4/h9H,1-2H2,(H,10,11) |
Clé InChI |
CBEPYFHNVGMAQX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
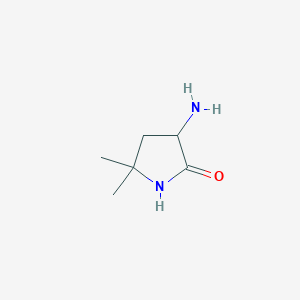
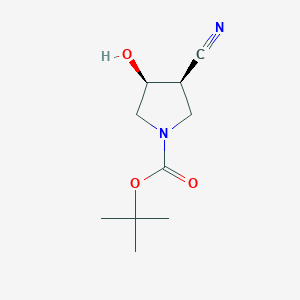
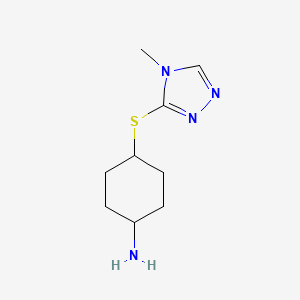
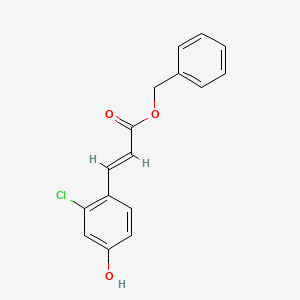
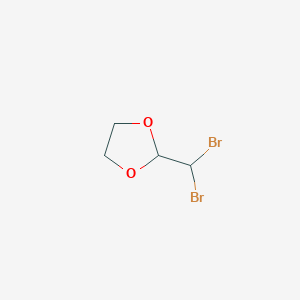
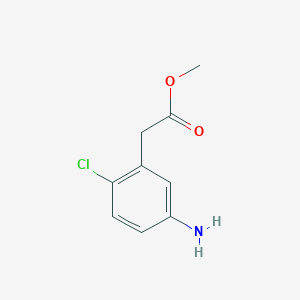
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)

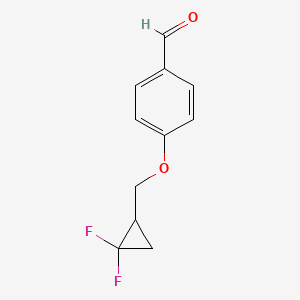
![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
